

Application Notes & Protocols: Cilastatin Sulfoxide as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: **Cilastatin Sulfoxide**

Cat. No.: **B13845892**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **cilastatin sulfoxide** as a reference standard in chromatographic analyses. This document is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in the accurate identification and quantification of cilastatin and its related impurities.

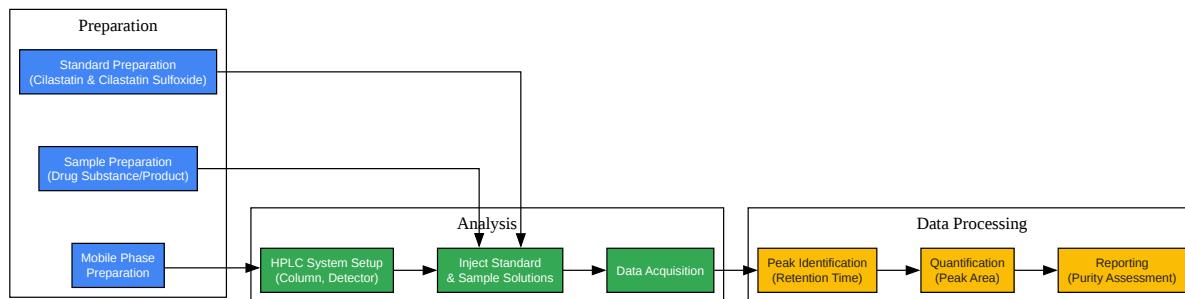
Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, is co-administered with the antibiotic imipenem to prevent its degradation.^{[1][2]} During the manufacturing process or upon storage, impurities and degradation products can arise. Regulatory bodies necessitate the monitoring of these impurities to ensure the safety and efficacy of the final pharmaceutical product.^[3] **Cilastatin sulfoxide** is a primary metabolite and a known impurity of cilastatin.^[3] Therefore, having a well-characterized reference standard of **cilastatin sulfoxide** is crucial for the development and validation of analytical methods to assess the purity of cilastatin and imipenem/cilastatin drug products.

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of cilastatin and its related substances, including **cilastatin sulfoxide**.^{[1][3][4]} Reversed-phase HPLC (RP-HPLC) methods are commonly employed for their ability to separate polar and non-polar compounds.

Experimental Workflow for Chromatographic Analysis

The general workflow for the analysis of cilastatin and its impurities using a reference standard is outlined below.



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Caption: Workflow for the chromatographic analysis of cilastatin and its impurities.

Experimental Protocols

Below are detailed protocols for the preparation of solutions and the chromatographic conditions for the analysis of cilastatin and **cilastatin sulfoxide**.

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare accurate concentrations of cilastatin and **cilastatin sulfoxide** for use as reference standards and to prepare the drug substance or product for analysis.

Materials:

- Cilastatin Ammonium Salt Reference Standard (e.g., USP Reference Standard)[5]
- **Cilastatin Sulfoxide** Reference Standard
- Imipenem Monohydrate Reference Standard (if analyzing a combination product)[6]
- High-purity water (HPLC grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer
- Sodium chloride (for diluent)
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 µm)

Standard Stock Solution Preparation:

- Accurately weigh about 50 mg of the Cilastatin working standard and transfer it to a 25 mL volumetric flask.[3]
- Dissolve in a suitable diluent (e.g., 0.09% w/v NaCl in saline water) with the aid of sonication. [4]
- Dilute to volume with the diluent to obtain a known concentration.
- Prepare a separate stock solution of **Cilastatin Sulfoxide** in a similar manner.

Spiked Standard Solution (for method development and validation):

- To the Cilastatin standard stock solution, add a known volume of the **Cilastatin Sulfoxide** stock solution.[3]
- Dilute to the final volume with the diluent.

- Filter the final solution through a 0.45 µm nylon filter before injection.[3]

Sample Solution Preparation:

- For injection formulations, accurately weigh an amount of the powder for injection equivalent to 100 mg of imipenem and 100 mg of cilastatin and transfer to a 100 mL volumetric flask.
- Add approximately 40 mL of the mobile phase and sonicate for 20 minutes to dissolve.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a Millipore membrane filter.
- Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.

Protocol 2: HPLC Method for Separation and Quantification

Objective: To provide a robust HPLC method for the separation and quantification of cilastatin and **cilastatin sulfoxide**.

Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3][4]

Chromatographic Conditions:

Parameter	Condition 1	Condition 2
Column	Waters Xterra MS C18 (250 mm x 4.6 mm, 5.0 μ m)[4]	Inertsil ODS C18 (250 mm x 4.6 mm, 5 μ m)[7]
Mobile Phase A	pH 7.30 phosphate buffer and acetonitrile (98:2 v/v)[4]	Methanol: Acetonitrile: Acetate buffer (70:25:05 v/v) at pH 5.2[7]
Mobile Phase B	pH 2.80 phosphate buffer and acetonitrile (68:32 v/v)[4]	N/A (Isocratic)
Gradient	Gradient elution[4]	Isocratic[7]
Flow Rate	1.0 mL/min[4]	1.0 mL/min[7]
Column Temperature	35°C[4]	Ambient
Detection Wavelength	210 nm for Cilastatin and related substances[3][4]	217 nm[7]
Injection Volume	10 μ L[3]	20 μ L
Run Time	Approximately 6 minutes[3]	Approximately 8 minutes

System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria. This typically includes:

- Tailing factor: Not less than 0.7 and not more than 1.5 for the main peaks.[3]
- Theoretical plates: Not less than 6000 for the imipenem peak (if applicable).[3]
- Resolution: Not less than 7.0 between cilastatin and decarboxylated cilastatin peaks.[3]
- Relative Standard Deviation (RSD): Not more than 2% for five replicate injections of the standard solution.[3]

Data Presentation

The following tables summarize the quantitative data from validated HPLC methods for the analysis of cilastatin.

Table 1: Linearity and Range

Analyte	Concentration Range	Correlation Coefficient (r^2)
Imipenem	50 - 250 $\mu\text{g/mL}$ [8]	0.999[8]
Cilastatin	5 - 50 $\mu\text{g/mL}$ [8]	0.999[8]
Cilastatin	1 - 6 $\mu\text{g/mL}$ [7]	> 0.999[7]
Imipenem	1 - 6 $\mu\text{g/mL}$ [7]	> 0.999[7]
Imipenem	20 - 80 $\mu\text{g/mL}$	0.9990
Cilastatin	20 - 80 $\mu\text{g/mL}$	0.9991

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	LOD	LOQ
Imipenem	2.17 $\mu\text{g/mL}$ [8]	6.6 $\mu\text{g/mL}$ [8]
Cilastatin	0.03 $\mu\text{g/mL}$ [8]	0.11 $\mu\text{g/mL}$ [8]
Imipenem (MEKC method)	0.4 $\mu\text{g/mL}$ [9]	N/A
Cilastatin (MEKC method)	0.2 $\mu\text{g/mL}$ [9]	N/A

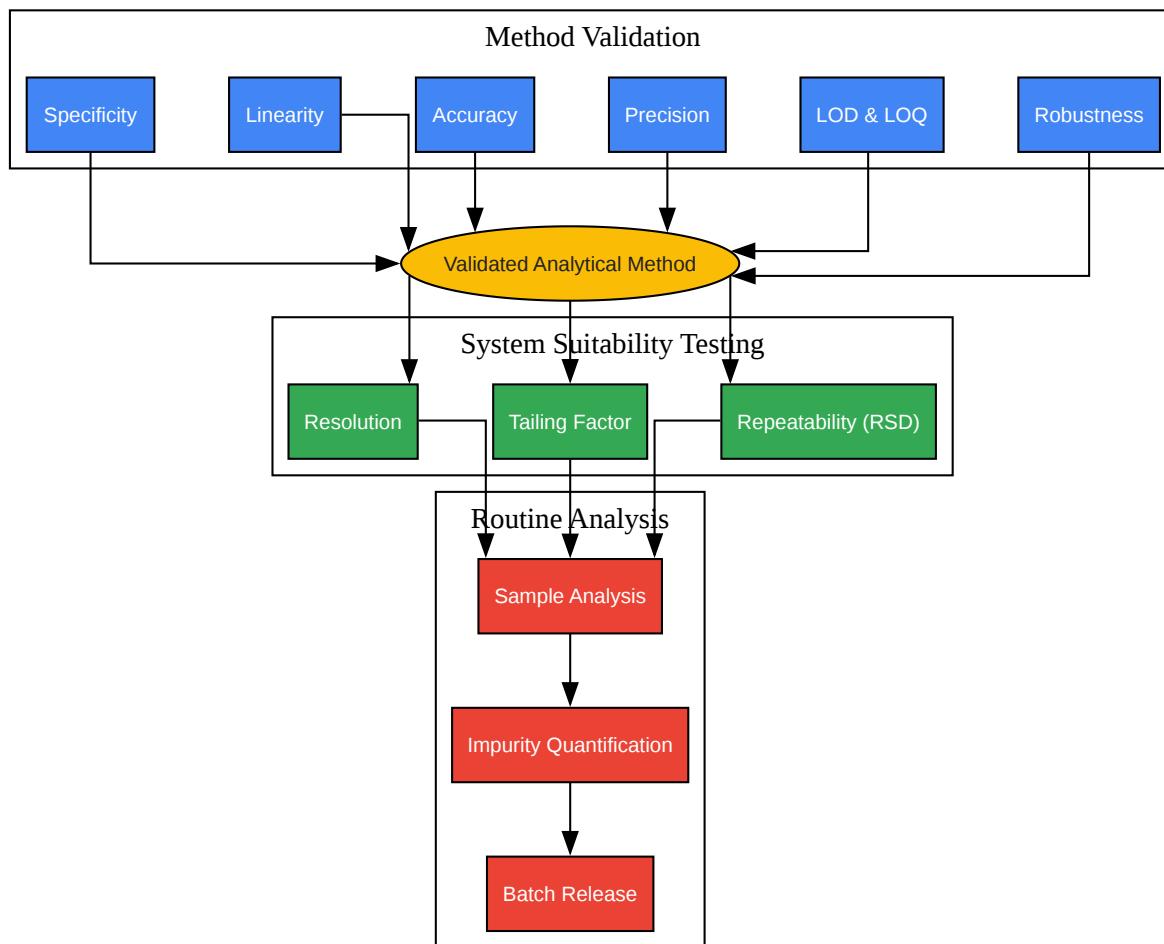
Table 3: Precision

Analyte	Repeatability (%RSD)	Intermediate Precision (%RSD)
Imipenem	1.2[8]	1.1[8]
Cilastatin	2.0[8]	1.1[8]

Signaling Pathways and Logical Relationships

The use of **cilastatin sulfoxide** as a reference standard is a critical component of quality control in pharmaceutical manufacturing. The logical relationship between method validation,

system suitability, and routine analysis is depicted below.



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Caption: Logical relationship between method validation, system suitability, and routine analysis.

By following these application notes and protocols, researchers and analysts can confidently employ **cilastatin sulfoxide** as a reference standard for the accurate and reliable

chromatographic analysis of cilastatin and its related substances, ensuring the quality and safety of pharmaceutical products.

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